molecular formula C13H14O3 B14678852 (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione CAS No. 34011-82-0

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione

Cat. No.: B14678852
CAS No.: 34011-82-0
M. Wt: 218.25 g/mol
InChI Key: SPDLWJIJGZISIZ-VOKCZWNHSA-N
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Description

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its structure consists of a bicyclo[2.2.1]hept-2-ene core with an ethylidene group at the 5-position and a furan-2,5-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione typically involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with acylating or alkylating reagents . This method is efficient, producing high-purity compounds with minimal by-products. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and material science applications.

Mechanism of Action

The mechanism of action of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione involves its interaction with specific molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This interaction is facilitated by the electron-deficient nature of the furan-2,5-dione moiety, which makes it highly reactive towards electron-rich dienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione lies in its combination of a bicyclic structure with a reactive furan-2,5-dione moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

34011-82-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione

InChI

InChI=1S/C9H12.C4H2O3/c1-2-8-5-7-3-4-9(8)6-7;5-3-1-2-4(6)7-3/h2-4,7,9H,5-6H2,1H3;1-2H/b8-2+;

InChI Key

SPDLWJIJGZISIZ-VOKCZWNHSA-N

Isomeric SMILES

C/C=C/1\CC2CC1C=C2.C1=CC(=O)OC1=O

Canonical SMILES

CC=C1CC2CC1C=C2.C1=CC(=O)OC1=O

Origin of Product

United States

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